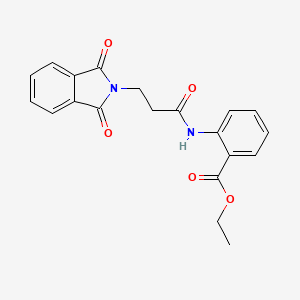

Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-2-27-20(26)15-9-5-6-10-16(15)21-17(23)11-12-22-18(24)13-7-3-4-8-14(13)19(22)25/h3-10H,2,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOFADQSCCHIRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate typically involves multiple steps:

Esterification: The process begins with the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate.

Phthaloyl Protection: Alanine is fused with phthalic anhydride at 150°C to yield phthaloyl-protected alanine.

Coupling Reaction: The phthaloyl-protected alanine is then coupled with methyl anthranilate to form the isoindole derivative.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Derivatives

Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate shares structural similarities with ethyl benzoate derivatives reported in the Molecules study (2011) . Key differences lie in the substituents and linking groups (Table 1):

The phthalimide group in the target compound distinguishes it from the pyridazine and isoxazole derivatives in the Molecules study. The propanamido linker may enhance conformational flexibility compared to the rigid phenethylamino/thio/ethoxy linkers in I-6230–I-6473.

Functional Analogues in Phthalimide-Based Therapeutics

The compound’s closest functional analogues are 2-(1,3-dioxoisoindolin-2-yl)-N,3-diphenylpropanamide derivatives, which exhibit antiepileptic activity in preclinical models . Unlike these analogues, which feature an amide bond at the benzoate position, the ethyl ester in the target compound may improve membrane permeability due to increased lipophilicity.

Comparison with Complex Propanamido-Linked Derivatives

The 2023 European patent application describes a highly branched intermediate with multiple acetylsulfanylpropanamido groups . While both compounds utilize propanamido linkers, the patent compound’s sulfanyl and azido functionalities suggest applications in bioconjugation or polymer chemistry, contrasting with the phthalimide-based therapeutic focus of the target compound.

Research Findings and Pharmacological Implications

- Synthetic Accessibility : The target compound’s synthesis aligns with established protocols for phthalimide derivatives, leveraging carbodiimide coupling agents for amide bond formation .

- Structure-Activity Relationship (SAR) : The phthalimide moiety is critical for central nervous system (CNS) activity, as seen in antiepileptic derivatives . Replacing this group with pyridazine or isoxazole (as in I-6230–I-6473) likely shifts biological targets, though specific data are unavailable .

- Metabolic Stability : The ethyl benzoate ester may enhance oral bioavailability compared to carboxylate salts but could reduce in vivo half-life due to esterase-mediated hydrolysis.

Biological Activity

Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate features a complex structure that includes an isoindoline moiety, which is known for its diverse pharmacological effects. The molecular formula is , with a molecular weight of approximately 336.38 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the isoindoline structure. For instance, derivatives of dioxoisoindoline have shown promising activity against various cancer cell lines. In particular, a series of benzimidazole-dioxoisoindoline conjugates demonstrated significant inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1), with inhibition percentages exceeding 80% at concentrations of 10 μM .

| Compound ID | % Inhibition of VEGFR-2 | % Inhibition of FGFR-1 |

|---|---|---|

| 8l | 87.61 ± 5.18 | 84.20 ± 7.43 |

| 8m | 80.69 ± 6.41 | 76.83 ± 5.06 |

These findings suggest that ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate may also exhibit similar anticancer properties due to its structural similarities with these active compounds.

Antimicrobial Activity

The antimicrobial properties of isoindoline derivatives have been explored in various studies. For example, compounds with similar structures have been investigated for their ability to inhibit the growth of bacterial strains and fungi. The presence of the dioxoisoindoline unit is believed to enhance the interaction with microbial targets, leading to increased efficacy against resistant strains.

The biological activity of ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate can be attributed to several mechanisms:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival pathways, similar to other isoindoline derivatives.

- Induction of Apoptosis : Studies have shown that certain isoindoline compounds can induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.

- Cell Cycle Arrest : Compounds related to ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate have been reported to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division .

Study on Antiproliferative Effects

A study investigating the antiproliferative effects of dioxoisoindoline derivatives on NCI cancer cell lines reported that some compounds exhibited growth inhibitory activity reaching up to 89.75% . This suggests that ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate could potentially possess similar effects and warrants further investigation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of isoindoline derivatives has revealed that modifications to the substituents on the isoindoline ring can significantly influence biological activity. For instance, substituents that enhance hydrophobic interactions or facilitate hydrogen bonding have been shown to improve potency against specific targets .

Q & A

Q. What are the key functional groups in Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate, and how do they influence reactivity?

The compound features three critical functional groups:

- 1,3-Dioxoisoindolin-2-yl (phthalimide) : Electron-withdrawing properties enhance electrophilicity at adjacent carbons, facilitating nucleophilic substitutions or cyclization reactions.

- Propanamido linker : The amide bond contributes to hydrogen bonding, which is crucial for interactions with biological targets (e.g., enzymes or receptors).

- Ethyl benzoate ester : Hydrolytically labile under basic or enzymatic conditions, making it a potential prodrug candidate. These groups collectively enable diverse reactivity in synthetic modifications and biological applications .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity (e.g., amide proton resonance at δ 6.5–8.5 ppm, ester carbonyl at ~170 ppm).

- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (phthalimide: ~1770 cm⁻¹; ester: ~1720 cm⁻¹; amide: ~1650 cm⁻¹).

- Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS for [M+H]+ ion).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).

- X-ray Crystallography : Resolves stereochemical details if crystalline derivatives are available .

Advanced Questions

Q. How can researchers optimize multi-step synthesis of this compound when encountering conflicting yield data?

Conflicting yields often arise from:

- Reaction conditions : Temperature (e.g., 0–60°C tolerance for amide coupling), solvent polarity (DMF vs. THF), or catalyst loading (e.g., HATU vs. EDCI for carbodiimide-mediated couplings).

- Purification challenges : Use preparative HPLC or recrystallization to isolate intermediates.

- Side reactions : Monitor by TLC/HPLC and adjust protecting groups (e.g., Fmoc for amines). Methodological approach :

- Apply Design of Experiments (DoE) to identify critical variables.

- Use kinetic studies to optimize reaction time and stoichiometry .

Q. How can contradictions in reported biological activity data be systematically resolved?

Contradictions may stem from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).

- Compound stability : Test hydrolytic degradation (e.g., ester hydrolysis in PBS at pH 7.4) via LC-MS.

- Stereochemical effects : Compare enantiopure vs. racemic forms using chiral HPLC. Validation steps :

- Reproduce assays in triplicate with internal controls.

- Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target engagement .

Q. What strategies are effective for probing structure-activity relationships (SAR) in derivatives of this compound?

- Functional group modifications :

- Replace the ethyl ester with methyl or tert-butyl esters to alter hydrolysis rates.

- Substitute the phthalimide with succinimide or maleimide to modulate electron density.

- Bioisosteric replacements : Swap the benzoate with heterocyclic esters (e.g., thiophene) to enhance solubility.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or proteases.

Data interpretation : Corrogate IC50 values with computational models (e.g., QSAR) to prioritize derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for intermediates?

- Root causes :

- Impure starting materials (validate via NMR/HPLC).

- Side reactions (e.g., over-alkylation during propanamido formation).

- Mitigation :

- Use inline IR or reaction calorimetry to monitor reaction progress.

- Compare alternative routes (e.g., microwave-assisted vs. conventional heating).

Methodological Resources

- Synthetic protocols : Refer to multi-step pathways in (Table 1) for stepwise optimization.

- Analytical standards : Cross-validate spectral data with PubChem entries () or crystallographic databases ().

- Biological assay design : Align with protocols for related phthalimide-containing compounds in and benzothiazole hybrids in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.